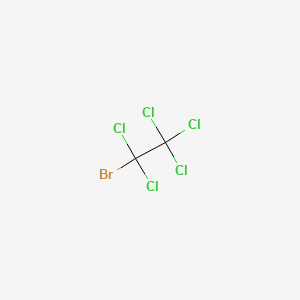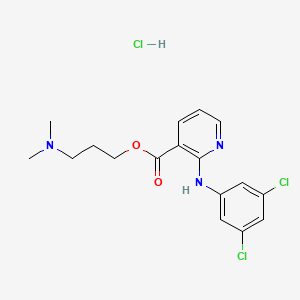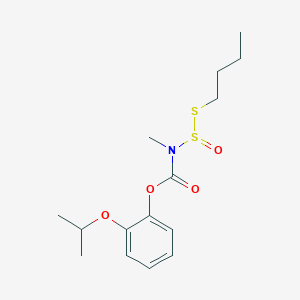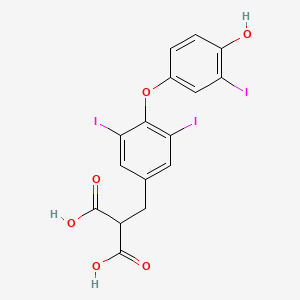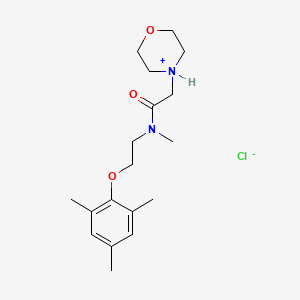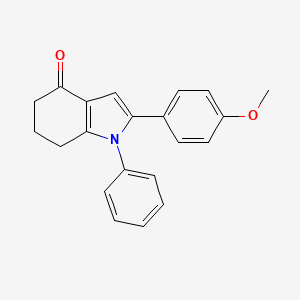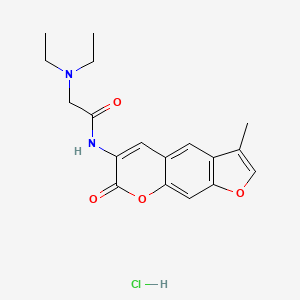
3-Diethylaminoacetylamido-4'-methylpsoralen hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride is a synthetic compound that belongs to the class of psoralens Psoralens are naturally occurring compounds found in plants and are known for their ability to intercalate into DNA and form cross-links upon exposure to ultraviolet (UV) light
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Amidation: Formation of the amide bond between the acylated psoralen and the amino group.
Methylation: Introduction of the methyl group at the 4’ position of the psoralen ring.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt for improved stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the psoralen core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the psoralen core.
科学的研究の応用
3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride has several scientific research applications, including:
Chemistry: Used as a photoreactive agent in studies involving DNA intercalation and cross-linking.
Biology: Employed in photochemotherapy for the treatment of skin disorders such as psoriasis and vitiligo.
Medicine: Investigated for its potential in targeted drug delivery and photodynamic therapy.
Industry: Utilized in the development of UV-protective coatings and materials.
作用機序
The mechanism of action of 3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride involves its ability to intercalate into DNA and form covalent cross-links upon exposure to UV light. This cross-linking can inhibit DNA replication and transcription, leading to cell death or growth inhibition. The compound primarily targets DNA and can affect various molecular pathways involved in cell cycle regulation and apoptosis.
類似化合物との比較
Similar Compounds
4,5’,8-Trimethylpsoralen (TMP): Another psoralen derivative used in photochemotherapy.
8-Methoxypsoralen (8-MOP): Commonly used in the treatment of skin disorders.
5-Methoxypsoralen (5-MOP): Known for its photoreactive properties.
Uniqueness
3-Diethylaminoacetylamido-4’-methylpsoralen hydrochloride is unique due to its specific chemical structure, which imparts distinct photoreactive properties and potential therapeutic applications. Its diethylaminoacetylamido group enhances its ability to intercalate into DNA, making it a valuable tool in photochemotherapy and other research fields.
特性
CAS番号 |
79418-49-8 |
|---|---|
分子式 |
C18H21ClN2O4 |
分子量 |
364.8 g/mol |
IUPAC名 |
2-(diethylamino)-N-(3-methyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H20N2O4.ClH/c1-4-20(5-2)9-17(21)19-14-7-12-6-13-11(3)10-23-16(13)8-15(12)24-18(14)22;/h6-8,10H,4-5,9H2,1-3H3,(H,19,21);1H |
InChIキー |
HYMJXGVBMTYAFQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(=O)NC1=CC2=CC3=C(C=C2OC1=O)OC=C3C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)


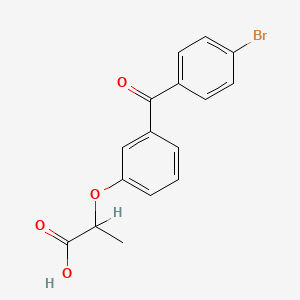
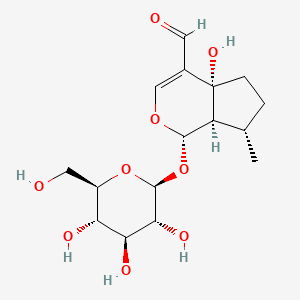
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol](/img/structure/B14437376.png)

![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)
